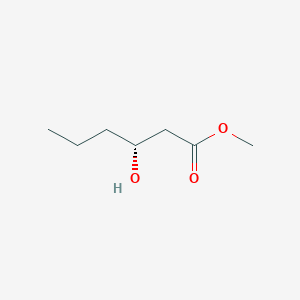
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PXS-4728A and has been studied for its therapeutic potential in various diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-containing compounds have been extensively studied for their biological activities. One study focused on the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, identifying celecoxib, a well-known COX-2 inhibitor used in the treatment of arthritis (Penning et al., 1997). This highlights the potential for sulfonamide derivatives in developing anti-inflammatory pharmaceuticals.
Antimicrobial Applications
Another research direction involves the synthesis of heterocyclic compounds containing sulfonamido moieties for antibacterial applications. For example, Azab et al. (2013) synthesized novel heterocyclic compounds showing significant antibacterial activity, indicating the potential of sulfonamide derivatives in addressing microbial resistance (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases (CAs) is another significant area of research. Kucukoglu et al. (2016) investigated the cytotoxic and CA inhibitory activities of polymethoxylated-pyrazoline benzene sulfonamides, revealing potential applications in cancer therapy and diagnostic imaging (Kucukoglu et al., 2016).
Catalysis in Chemical Synthesis
Sulfonamides have also been utilized as catalysts in chemical synthesis. Khazaei et al. (2015) demonstrated the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a highly efficient catalyst for the synthesis of various heterocyclic derivatives, showcasing the role of sulfonamides in facilitating green chemistry approaches (Khazaei et al., 2015).
properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,14-2-1-9-21-14)17-11-3-5-12(6-4-11)20-13-10-15-7-8-16-13/h1-2,7-12,17H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDTWPPGZDWBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2642345.png)



![1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2642349.png)

![8-{3-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2642351.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2642353.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2642357.png)
![Bicyclo[2.1.1]hexane-2-thiol](/img/structure/B2642362.png)

